molecular formula C8H6BrF4NO B2364894 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 1602345-75-4

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B2364894
CAS No.: 1602345-75-4
M. Wt: 288.04
InChI Key: QREDPEMYZOLEHE-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO. It is a solid at ambient temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

The synthesis of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-bromo-5-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated and refluxed for several hours to yield the desired product .

Chemical Reactions Analysis

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO .

Scientific Research Applications

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4NO/c9-4-1-7(6(14)2-5(4)10)15-3-8(11,12)13/h1-2H,3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDPEMYZOLEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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